molecular formula C56H37N5 B1494983 9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole CAS No. 1258780-50-5

9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole

Cat. No.: B1494983
CAS No.: 1258780-50-5
M. Wt: 779.9 g/mol
InChI Key: CWUOZRFIMAVZLO-UHFFFAOYSA-N
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Description

9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole is a useful research compound. Its molecular formula is C56H37N5 and its molecular weight is 779.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

9-phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H37N5/c1-4-14-44(15-5-1)59-51-34-32-42(38-24-28-40(29-25-38)55-57-49-20-10-12-22-53(49)60(55)45-16-6-2-7-17-45)36-47(51)48-37-43(33-35-52(48)59)39-26-30-41(31-27-39)56-58-50-21-11-13-23-54(50)61(56)46-18-8-3-9-19-46/h1-37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUOZRFIMAVZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC=C(C=C9)C1=NC2=CC=CC=C2N1C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H37N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole a suitable host material for phosphorescent OLEDs?

A: Research has shown that 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole, also known as LPGH 153, exhibits excellent performance as a host material in both green and red phosphorescent OLEDs. This is attributed to its ability to effectively facilitate the transfer of energy to the phosphorescent dopant, leading to efficient light emission [, ].

Q2: How does the performance of single-layered OLEDs using LPGH 153 compare to multilayered devices?

A2: Studies comparing single-layered and multilayered OLEDs utilizing LPGH 153 as the host material with the dopant bis(2-phenylquinoline) iridium(III) (acetylacetonate) [Ir(ppy)2(acac)] demonstrated several advantages of the single-layered architecture. These advantages include:

  • Reduced Operating Voltage: Direct carrier injection into the dopant in single-layered devices leads to lower operating voltages compared to multilayered counterparts [].
  • Enhanced Roll-Off Efficiency: The simplified structure of single-layered devices minimizes efficiency roll-off at higher current densities, improving overall performance [].
  • Pure Emitting Color: Direct carrier injection in single-layered devices reduces the likelihood of exciplex formation, which can lead to color shifts, resulting in a purer emission color [].

Q3: What are the reported efficiencies achieved with 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole-based OLEDs?

A: Red and green phosphorescent OLEDs fabricated with LPGH 153 as the host material have achieved impressive maximum luminous efficiencies. The red device reached 22.2 cd/A, while the green device reached 32.2 cd/A, highlighting the material's potential for high-performance OLED applications [].

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